Methyl 3-carbamimidamido-4-methylbenzoate nitrate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-carbamimidamido-4-methylbenzoate nitrate involves several steps. One common method includes the reaction of 3-amino-4-methylbenzoic acid with methyl chloroformate to form methyl 3-amino-4-methylbenzoate. This intermediate is then reacted with cyanamide to produce methyl 3-carbamimidamido-4-methylbenzoate. Finally, the compound is treated with nitric acid to obtain the nitrate salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Methyl 3-carbamimidamido-4-methylbenzoate nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
Methyl 3-carbamimidamido-4-methylbenzoate nitrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-carbamimidamido-4-methylbenzoate nitrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. This inhibition can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Methyl 3-carbamimidamido-4-methylbenzoate nitrate can be compared with other similar compounds, such as:
Methyl 3-aminobenzoate: Similar in structure but lacks the carbamimidamido group, resulting in different chemical and biological properties.
Methyl 4-aminobenzoate: Similar in structure but with the amino group in a different position, leading to variations in reactivity and applications.
Methyl 3-carbamimidamido-4-chlorobenzoate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C10H13N4O5- |
---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
methyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitrate |
InChI |
InChI=1S/C10H13N3O2.NO3/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12;2-1(3)4/h3-5H,1-2H3,(H4,11,12,13);/q;-1 |
InChI Key |
ISRXHHRRBKIGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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